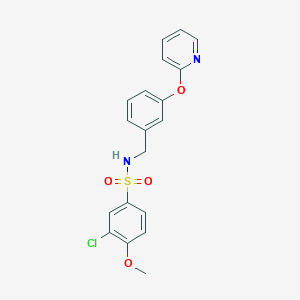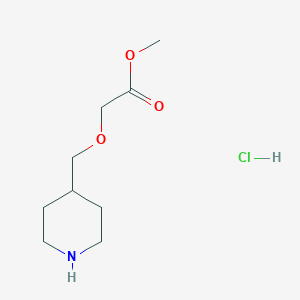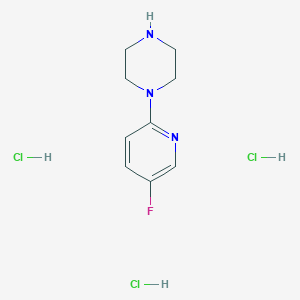
3-chloro-4-methoxy-N-(3-(pyridin-2-yloxy)benzyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The pyridine group would likely contribute to the compound’s aromaticity, while the sulfonamide group could potentially form hydrogen bonds .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the pyridine group could potentially undergo electrophilic substitution reactions . The benzyl group could potentially undergo oxidation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of a sulfonamide group could potentially increase its solubility in water . The aromatic pyridine group could potentially contribute to its stability .Scientific Research Applications
Photodynamic Therapy Applications
Research has focused on the synthesis and characterization of compounds that show promise in photodynamic therapy, a treatment method that utilizes light-sensitive compounds to generate reactive oxygen species for the treatment of cancer. For instance, novel zinc(II) phthalocyanines substituted with benzenesulfonamide derivatives have been developed, displaying properties suitable for photocatalytic applications and potentially for PDT due to their photosensitizing abilities, good solubility, monomeric species formation, and favorable fluorescence and singlet oxygen production properties (Öncül, Öztürk, & Pişkin, 2021) (Öncül, Öztürk, & Pişkin, 2022).
Biological and Chemical Applications
Various studies have synthesized and tested the biological activities of compounds related to or including benzenesulfonamide derivatives. These include investigations into their antifungal, anti-P. falciparum (malaria), and carbonic anhydrase inhibitory activities. For example, a series of novel azetidin-2-ones, showing potent antifungal activity against specific strains, were synthesized using a compound similar in structure to 3-chloro-4-methoxy-N-(3-(pyridin-2-yloxy)benzyl)benzenesulfonamide (Gupta & Halve, 2015). Another study highlighted the design and synthesis of pyrazolopyridine-sulfonamide derivatives with activity against Plasmodium falciparum, indicating potential applications in malaria treatment (Silva et al., 2016).
Future Directions
properties
IUPAC Name |
3-chloro-4-methoxy-N-[(3-pyridin-2-yloxyphenyl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O4S/c1-25-18-9-8-16(12-17(18)20)27(23,24)22-13-14-5-4-6-15(11-14)26-19-7-2-3-10-21-19/h2-12,22H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFJQYUBJJXGTOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC(=CC=C2)OC3=CC=CC=N3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-chloro-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2601380.png)


![ethyl 5-[N-(4-ethylbenzenesulfonyl)acetamido]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B2601386.png)
![tert-butyl N-[3-(hydrazinecarbonyl)cyclobutyl]carbamate](/img/structure/B2601387.png)
![2,5-dichloro-N-(6-methylbenzo[d]thiazol-2-yl)thiophene-3-carboxamide](/img/structure/B2601388.png)

![N-[2-(2,3-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2,2-diphenylacetamide](/img/structure/B2601392.png)
![N-(6-acetamidobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2601393.png)


![N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)-3-phenylbenzo[c]isoxazole-5-carboxamide](/img/structure/B2601398.png)

![2-(3,4-dimethylphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one](/img/structure/B2601403.png)